molecular formula C11H14N4 B3359016 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine CAS No. 832102-69-9

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B3359016
CAS No.: 832102-69-9
M. Wt: 202.26 g/mol
InChI Key: MRBQLPFDEIEQGP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both a pyrrolidine ring and a benzimidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,2-phenylenediamine with pyrrolidine-2-carboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of both a pyrrolidine ring and a benzimidazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyrrolidin-1-yl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-3-4-9-10(7-8)14-11(13-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBQLPFDEIEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741145
Record name 2-(Pyrrolidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-69-9
Record name 2-(Pyrrolidin-1-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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